3-Mesityl-1-methyl-1H-benzimidazolium iodide
Overview
Description
3-Mesityl-1-methyl-1H-benzimidazolium iodide is a chemical compound with the empirical formula C17H19IN2 and a molecular weight of 378.25 g/mol . This compound is a benzimidazolium salt, which is often used as a precursor for the synthesis of N-heterocyclic carbenes (NHCs), a class of ligands widely used in organometallic chemistry .
Preparation Methods
The synthesis of 3-Mesityl-1-methyl-1H-benzimidazolium iodide typically involves the alkylation of 3-mesityl-1H-benzimidazole with methyl iodide . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions . The product is then purified by recrystallization from an appropriate solvent, such as ethanol or acetone .
Chemical Reactions Analysis
3-Mesityl-1-methyl-1H-benzimidazolium iodide can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding benzimidazole.
Formation of N-Heterocyclic Carbenes (NHCs): Upon deprotonation, it forms NHCs, which are highly reactive and can act as ligands in transition metal complexes.
Common reagents used in these reactions include bases such as potassium tert-butoxide for deprotonation and nucleophiles like halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Mesityl-1-methyl-1H-benzimidazolium iodide has several applications in scientific research:
Organometallic Chemistry: It is used as a precursor for the synthesis of NHC ligands, which are important in the formation of stable metal complexes.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Studies:
Mechanism of Action
The primary mechanism of action of 3-Mesityl-1-methyl-1H-benzimidazolium iodide involves the formation of NHCs upon deprotonation . These NHCs can coordinate with transition metals to form stable complexes . The molecular targets and pathways involved depend on the specific metal and the nature of the complex formed . These complexes can facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies .
Comparison with Similar Compounds
3-Mesityl-1-methyl-1H-benzimidazolium iodide can be compared with other similar benzimidazolium salts, such as:
- 1,3-Dicyclohexylbenzimidazolium chloride
- 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
These compounds share similar structures but differ in their substituents, which can influence their reactivity and applications . The unique mesityl group in this compound provides steric protection and enhances the stability of the resulting NHCs .
Properties
IUPAC Name |
1-methyl-3-(2,4,6-trimethylphenyl)benzimidazol-1-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N2.HI/c1-12-9-13(2)17(14(3)10-12)19-11-18(4)15-7-5-6-8-16(15)19;/h5-11H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUMUMKCXFZBLQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+](C3=CC=CC=C32)C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586548 | |
Record name | 3-Methyl-1-(2,4,6-trimethylphenyl)-1H-benzimidazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937807-73-3 | |
Record name | 1H-Benzimidazolium, 1-methyl-3-(2,4,6-trimethylphenyl)-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937807-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1-(2,4,6-trimethylphenyl)-1H-benzimidazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Mesityl-1-methyl-1H-benzo[d]imidazol-3-ium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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